amine CAS No. 941970-39-4](/img/structure/B2882086.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, 2-[(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol (2), has been synthesized through a Mannich reaction of curcumin pyrazole (1), formaldehyde, and 2,6-dimethylmorpholine .Chemical Reactions Analysis
The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule. In several instances, the Mannich derivatives exhibit better activity than the corresponding parent analogs . Moreover, the presence of a Mannich side chain increases the solubility and hence the bioavailability of the drug molecule .科学的研究の応用
Organic Synthesis and Reactivity
One area of application involves organic synthesis, where compounds like 2,6-dimethylmorpholine are used as amine moieties in the synthesis of complex molecules. For instance, the acylation and 1,3-dipolar cycloaddition reactions of certain pyrimidines and pteridines have been explored, resulting in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Steinlin & Vasella, 2009). Similarly, the use of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcases the versatility of these compounds in facilitating complex organic reactions (Wan et al., 2002).
Environmental and Analytical Chemistry
The detection and analysis of amines, including morpholine and its derivatives, in environmental samples highlight their relevance in environmental and analytical chemistry. Techniques for analyzing primary and secondary aliphatic amines in wastewater and surface water have been developed, demonstrating the importance of these compounds in environmental monitoring (Sacher et al., 1997).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the exploration of compounds related to 2,6-dimethylmorpholine includes the synthesis of novel anticancer agents and the investigation of their mechanism of action. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer agent, with significant blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, the synthesis and evaluation of new pyrimidine-azetidinone analogues for their antimicrobial and antitubercular activities further illustrate the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).
Photophysical Studies
The photophysical properties of borondipyrromethene analogues, including those with morpholine phenyl substituents, have been studied to understand their behavior in various solvents. These investigations are crucial for the development of new fluorescent materials and sensors (Qin et al., 2005).
将来の方向性
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-4-6-15(7-5-12)22-18-16-17(21-9-8-20-16)23-19(24-18)25-10-13(2)26-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZLJLSHMYUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)
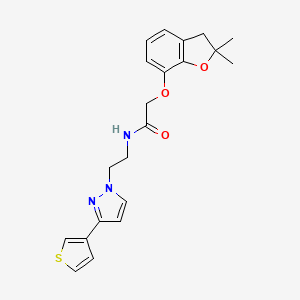
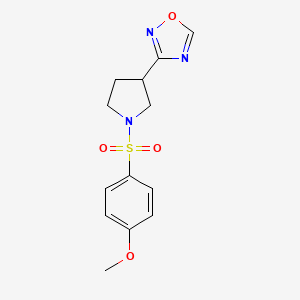
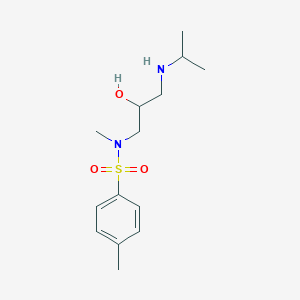
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)
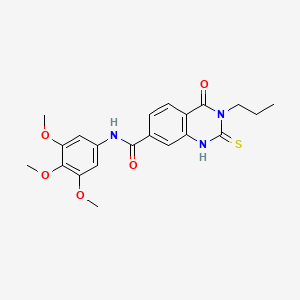

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)
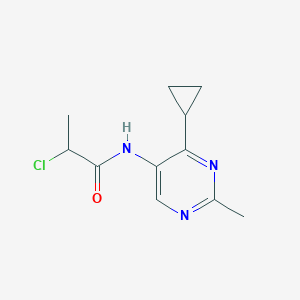
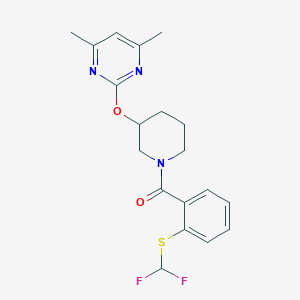

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)